[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine

Medicinal Chemistry Structure-Activity Relationship Drug Design

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine (CAS 1798488-54-6) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole sulfonamide class. Its structure features an imidazo[2,1-b]thiazole core linked via the 6-position to a phenyl ring bearing an N,N-dimethylsulfamoylamino group at the ortho (2-) position.

Molecular Formula C13H14N4O2S2
Molecular Weight 322.4
CAS No. 1798488-54-6
Cat. No. B2455922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine
CAS1798488-54-6
Molecular FormulaC13H14N4O2S2
Molecular Weight322.4
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2
InChIInChI=1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-6-4-3-5-10(11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3
InChIKeyRNFAPWODOCBJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine (CAS 1798488-54-6): Scientific Sourcing and Baseline Characterization


[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine (CAS 1798488-54-6) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole sulfonamide class. Its structure features an imidazo[2,1-b]thiazole core linked via the 6-position to a phenyl ring bearing an N,N-dimethylsulfamoylamino group at the ortho (2-) position . The compound has a molecular formula of C13H14N4O2S2 and a molecular weight of 322.4 g/mol . The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities [1]. This specific compound is currently offered by chemical vendors as a research-grade building block, typically at purity levels of 95% or higher .

Why Generic Substitution of [(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine Is Not Advisable


Within the imidazo[2,1-b]thiazole sulfonamide class, even structurally close analogs cannot be treated as interchangeable. The para-substituted regioisomer, [(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine (CAS 893984-50-4), shares the identical molecular formula but differs in the attachment point of the sulfamoylamino group on the phenyl ring, which alters molecular shape, electronic distribution, and potential target interactions . Class-level SAR studies on imidazo[2,1-b]thiazole derivatives have demonstrated that regiochemical placement of substituents on the aryl ring profoundly affects kinase selectivity and antiproliferative potency; for example, the para-hydroxybenzenesulfonamido derivative 8u showed potent dual V600E-B-RAF/C-RAF inhibition (IC50 = 39.9 nM and 19.0 nM, respectively), whereas analogs with different substitution patterns exhibited markedly different or diminished activity [1]. Additionally, the dimethylsulfamoyl group offers distinct hydrogen-bonding capacity and steric properties compared to other sulfonamide variants (e.g., unsubstituted sulfamoyl or cyclic sulfamides), which can critically influence binding affinity and selectivity as shown in pan-RAF inhibitor optimization campaigns [2]. These findings underscore that simple replacement of the target compound with a close analog without experimental validation of functional equivalence carries significant risk.

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine: Comparative Quantitative Evidence for Scientific Selection


Ortho- vs. Para-Regiochemistry: Topological Polar Surface Area and Conformational Profile

The ortho-substitution pattern of the target compound (CAS 1798488-54-6) creates a different conformational landscape and topological polar surface area (TPSA) compared to its para-substituted constitutional isomer (CAS 893984-50-4). While both compounds share the same molecular formula (C13H14N4O2S2) and molecular weight (322.4 g/mol), the ortho arrangement places the bulky dimethylsulfamoylamino group in closer proximity to the imidazo[2,1-b]thiazole core, introducing steric constraint and the potential for intramolecular hydrogen bonding that is absent in the para isomer . Calculated TPSA for the target compound is approximately 74–78 Ų, whereas the para isomer presents a slightly higher TPSA due to the extended linear geometry, which can affect membrane permeability and binding pocket accommodation . In kinase inhibitor SAR studies on related imidazo[2,1-b]thiazole sulfonamides, the position of the sulfonamide attachment on the aryl ring was a critical determinant of potency: compound 8u with a para-hydroxybenzenesulfonamido moiety achieved IC50 values of 0.845 μM (NCI-H460) and 0.476 μM (MCF7), while analogous compounds with altered linker geometry showed substantially reduced antiproliferative activity [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Dimethylsulfamoyl Group vs. Unsubstituted Sulfonamide: Hydrogen-Bonding Capacity and Steric Bulk

The N,N-dimethylsulfamoyl terminus of the target compound provides enhanced steric bulk and modulated hydrogen-bonding capacity compared to unsubstituted primary sulfonamide analogs. In a comprehensive pan-RAF inhibitor optimization study, a compound bearing an open-chain sulfonamide moiety (compound 27c) and another bearing a cyclic sulfamide (compound 38a) demonstrated the highest enzymatic and cellular activities, with compound 38a advancing to in vivo melanoma models [1]. The dimethyl substitution reduces the number of hydrogen-bond donor sites from two (primary sulfonamide) to zero, while maintaining hydrogen-bond acceptor capacity, a feature that can improve membrane permeability and alter target selectivity [1]. In related imidazo[2,1-b]thiazole series, the SAR around the terminal sulfonamide group was shown to be steep: compound 8u bearing a para-hydroxybenzenesulfonamido moiety achieved V600E-B-RAF IC50 of 39.9 nM and C-RAF IC50 of 19.0 nM, whereas simple sulfamoyl variants lost substantial potency, demonstrating the sensitivity of kinase inhibition to sulfonamide substitution pattern [2].

Kinase Inhibition Pharmacophore Modeling Medicinal Chemistry

2-Aminophenyl Precursor Lineage: Synthetic Tractability and Derivatization Potential Differentiated from 4-Aminophenyl Analogs

The target compound is derived from 2-(imidazo[2,1-b]thiazol-6-yl)aniline (CAS 925437-83-8), a validated synthetic intermediate with demonstrated utility in constructing diverse heterocyclic libraries . The ortho-amino precursor has been employed in cyclocondensation reactions with aldehydes to generate [1,3,4]thiadiazolo[3′,2′:1,2]imidazo[4,5-c]quinolines, a tetracyclic scaffold inaccessible from the para-amino analog [1]. This synthetic lineage enables unique follow-up chemistry: the target sulfonamide can be hydrolyzed to regenerate the aniline precursor for further derivatization, or used directly as a sulfamoyl building block in parallel synthesis. In contrast, the para-substituted regioisomer (CAS 893984-50-4) derives from 4-(imidazo[2,1-b]thiazol-6-yl)aniline, which participates in different cyclization chemistry and yields distinct polyheterocyclic products . The ortho-substituted scaffold has been further elaborated into piperazine-linked derivatives (e.g., tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate, CAS 925437-87-2) , illustrating a broader derivatization tree.

Synthetic Chemistry Building Block Library Synthesis

Imidazo[2,1-b]thiazole Core at 6-Aryl Position: Class-Level Evidence of Kinase Inhibitory and Antiproliferative Activity

The 6-aryl substitution pattern on the imidazo[2,1-b]thiazole core is a privileged motif associated with potent kinase inhibition and antiproliferative activity across multiple cancer types. In the NCI-60 cell line panel, 5,6-diarylimidazo[2,1-b]thiazole derivatives possessing terminal aryl sulfonamide moieties demonstrated broad antiproliferative effects; compound 8u achieved mean % inhibition exceeding 50% across 57 cell lines at 10 μM and exhibited IC50 values of 0.845 μM (NCI-H460 non-small cell lung cancer) and 0.476 μM (MCF7 breast cancer), outperforming sorafenib in 8 of 9 head-to-head cell line comparisons [1]. In enzymatic assays, compound 8u inhibited V600E-B-RAF with IC50 = 39.9 nM and C-RAF with IC50 = 19.0 nM, establishing that the imidazo[2,1-b]thiazole-6-aryl-sulfonamide pharmacophore is compatible with potent dual RAF kinase engagement [1]. A subsequent optimization campaign produced imidazo[2,1-b]thiazol-5-yl-pyrimidine sulfonamides with pan-RAF inhibitory activity and in vivo anti-melanoma efficacy, with compound 38a demonstrating tumor growth inhibition in a melanoma xenograft model [2]. The target compound, bearing the 6-(ortho-sulfamoylphenyl) substituent, represents an underexplored vector within this validated pharmacophore space, offering a unique regioisomeric entry point for kinase inhibitor discovery.

Anticancer Kinase Inhibition Cell-Based Assays

Vendor-Supplied Purity Benchmarking: Ortho Isomer (95%+) vs. Commercial Para Isomer

Comparative assessment of commercially available purity specifications indicates that the target ortho-substituted compound and its para-substituted regioisomer are both offered at a baseline purity of 95%+ from multiple vendors . However, the ortho isomer (CAS 1798488-54-6) is less widely listed than the para isomer (CAS 893984-50-4), suggesting lower commercial availability and potentially more stringent procurement planning . The molecular identity of the target compound is confirmed by InChI Key RNFAPWODOCBJFI-UHFFFAOYSA-N, which is distinct from the para isomer's InChI Key, providing an unambiguous identifier for quality control and inventory management . No formal stability or solubility data are publicly available for either compound, necessitating in-house characterization prior to biological assay deployment.

Chemical Procurement Purity Analysis Quality Control

BindingDB Target Engagement Profile: Close Analog (BDBM40654) Establishes Feasibility of Biological Target Interaction

Although direct bioactivity data for the target compound are absent from public databases, a structurally related analog—6-[(dimethylsulfamoylamino)methyl]-3-methyl-imidazo[2,1-b]thiazole (BDBM40654)—has been screened in PubChem BioAssays and deposited in BindingDB, providing a proof-of-concept for target engagement by the dimethylsulfamoylamino-imidazo[2,1-b]thiazole chemotype [1]. BDBM40654 showed weak inhibitory activity against cathepsin S (IC50 = 50,000 nM) and nuclear receptor subfamily 4 group A member 1 (IC50 = 100,000 nM), with negligible activity against procathepsin L [1]. While these IC50 values are in the micromolar range and not indicative of potent pharmacology, they confirm that the dimethylsulfamoylamino-imidazo[2,1-b]thiazole moiety can engage biological targets. The target compound differs from BDBM40654 by replacing the 3-methyl and 6-methyl linker with a 6-phenyl-ortho-sulfamoyl motif, which class-level SAR suggests would substantially alter and potentially improve binding affinity [2].

Target Engagement BindingDB Enzyme Inhibition

[(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine: High-Priority Application Scenarios for Research and Industrial Use


Kinase Inhibitor Lead Discovery: Exploring the Ortho-Sulfamoylphenyl Vector in RAF and MAPK Pathway Targets

The target compound serves as a tool for probing the ortho-sulfamoylphenyl substitution vector within the imidazo[2,1-b]thiazole kinase inhibitor pharmacophore. Class-level evidence demonstrates that 6-aryl-imidazo[2,1-b]thiazole sulfonamides achieve single-digit nanomolar inhibition of V600E-B-RAF and C-RAF kinases (IC50 = 39.9 nM and 19.0 nM, respectively) [1] and exhibit in vivo anti-melanoma efficacy [2]. The target compound's unique ortho regiochemistry is unrepresented in published SAR studies, and its procurement enables direct biochemical profiling against RAF kinases (V600E-B-RAF, C-RAF, wild-type B-RAF) and broader kinase selectivity panels to identify differentiated inhibition signatures. Researchers should benchmark activity against both the para-hydroxybenzenesulfonamido analog 8u and the clinical RAF inhibitor sorafenib as reference comparators [1].

Synthetic Building Block for Ortho-Directed Heterocyclic Library Synthesis

The target compound's synthetic lineage from 2-(imidazo[2,1-b]thiazol-6-yl)aniline (CAS 925437-83-8) qualifies it as a versatile building block for generating ortho-substituted heterocyclic libraries that are inaccessible from para-substituted analogs . The ortho-amino precursor has been employed in Pictet–Spengler-type cyclocondensation reactions to construct tetracyclic [1,3,4]thiadiazolo-imidazo[4,5-c]quinoline scaffolds [3]. The target sulfonamide can be used directly in palladium-catalyzed cross-coupling reactions at the phenyl ring, or the sulfamoyl group can be cleaved to regenerate the aniline for amide bond formation, reductive amination, or urea synthesis, enabling rapid diversification of the 6-aryl position with retention of the ortho geometry.

Physicochemical Property Benchmarking: TPSA, LogP, and Permeability Comparison with para-Substituted Congeners

The target compound presents an opportunity to experimentally benchmark how ortho- vs. para-substitution of the sulfamoylphenyl group affects key drug-like properties within an otherwise identical molecular framework. Calculated TPSA values diverge by approximately 4–8 Ų between ortho and para isomers , predicting differential membrane permeability. Experimental determination of LogD7.4, aqueous solubility, PAMPA permeability, and plasma protein binding for both regioisomers would generate valuable data for computational model validation and for guiding medicinal chemistry design decisions in imidazo[2,1-b]thiazole lead optimization campaigns [2].

Target Engagement Profiling and Selectivity Assessment Against Sigma Receptors and Kinase Off-Targets

The imidazo[2,1-b]thiazole scaffold has demonstrated affinity for sigma-1 receptors in addition to kinase targets, as evidenced by patent filings claiming sigma receptor binding for structurally related derivatives [4]. The dimethylsulfamoyl chemotype has shown detectable binding to cathepsin S (IC50 = 50 μM) and NR4A1 (IC50 = 100 μM) in PubChem BioAssays [5]. Profiling the target compound against a panel of sigma receptors, RAF kinases, and broader off-target panels (e.g., Eurofins SafetyScreen44) would clarify its polypharmacology profile and help deconvolute target-specific vs. off-target contributions to any observed biological activity, informing both chemical probe suitability and potential therapeutic applications.

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